sec-Butyl methacrylate
Description
Significance of sec-Butyl Methacrylate (B99206) in Polymer Engineering
The significance of sec-butyl methacrylate in polymer engineering stems from the unique properties it imparts to polymers. The presence of the sec-butyl group influences the polymerization process and the final characteristics of the polymer. polysciences.com Poly(this compound) (PSBMA) is noted for its good weatherability, resistance to yellowing, and excellent mechanical properties, making it a valuable component in materials like coatings. ruixibiotech.com
The structure of the alkyl group in methacrylate polymers plays a crucial role in determining their physical properties. For instance, poly(this compound) exhibits a higher glass transition temperature (Tg) compared to poly(methyl methacrylate) (PMMA), along with significant extensibility below its Tg. kpi.ua This combination of flexibility and a high service temperature makes it a candidate for specialized optical material applications. kpi.ua
In the realm of adhesives, sec-butyl acrylate (B77674), a related compound, is known to enhance adhesion and flexibility in pressure-sensitive adhesives. polysciences.com Copolymers made with sec-butyl acrylate demonstrate improved adhesion and weatherability in coatings. polysciences.com Specifically, emulsion polymerized latexes of sec-butyl acrylate have been developed for use as pressure-sensitive adhesives, offering a good balance of peel and shear adhesion. google.com
The thermal degradation behavior of poly(this compound) is also a point of interest in polymer engineering. It degrades through a combination of depolymerization and de-esterification, particularly at temperatures above 240°C. researchgate.net This contrasts with poly(iso-butyl methacrylate), which primarily degrades through depolymerization. researchgate.net Understanding these degradation mechanisms is crucial for determining the processing conditions and service life of materials containing PSBMA.
Historical Context of Methacrylate Polymer Research Relevant to this compound
The journey of methacrylate polymers began in the late 19th and early 20th centuries. The first acrylic acid was synthesized in 1843, followed by methacrylic acid in 1865. wikipedia.org In 1880, the first methacrylate polymer, poly(methacrylic acid), was reported. nih.gov A significant milestone was the development of poly(methyl methacrylate) (PMMA) in 1928, which was subsequently commercialized in 1933 under the trademark Plexiglas. wikipedia.orgnih.gov This transparent thermoplastic quickly found use as a lightweight and shatter-resistant alternative to glass, often referred to as acrylic glass. wikipedia.orgroyalsoc.org.au
The success of PMMA spurred further research into other methacrylate derivatives. During the 1930s and 1940s, the range of available plastics expanded to include materials like polystyrene and polyvinyl chloride, alongside PMMA (marketed as Perspex in the UK). royalsoc.org.aumdpi.com The post-war era saw continued innovation, with the development of new polymerization techniques and the synthesis of a wide array of copolymers. tandfonline.com
Research into various alkyl methacrylates, including butyl methacrylates, aimed to tailor polymer properties for specific applications. Butyl methacrylate, as a monomer, became widely used in coatings, adhesives, and sealants due to the flexibility and durability it imparts to polymers. shaktichemicals.orgatamankimya.comjamorin.com The exploration of different isomers, such as n-butyl, iso-butyl, tert-butyl, and this compound, revealed how the structure of the butyl group influences polymer characteristics like glass transition temperature and degradation mechanisms. researchgate.net For example, studies on the thermal degradation of poly(iso-butyl methacrylate) and poly(this compound) highlighted their different behaviors at elevated temperatures due to the structural differences in their ester substituents. researchgate.net The ongoing investigation into methacrylate copolymers continues to expand their applications in diverse fields, from industrial coatings to advanced biomaterials. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-7(4)10-8(9)6(2)3/h7H,2,5H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTQKJXIZHSXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29356-88-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1-methylpropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29356-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20863073 | |
| Record name | Isobutyl methacyrlate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2998-18-7 | |
| Record name | sec-Butyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | sec-Butyl methacrylate | |
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| Record name | sec-Butyl methacrylate | |
| Source | DTP/NCI | |
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| Record name | Isobutyl methacyrlate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20863073 | |
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| Record name | sec-butyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SEC-BUTYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AD4SRT9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Pathways for Sec Butyl Methacrylate Monomer
Esterification Reactions
Esterification represents a fundamental and widely employed method for the synthesis of sec--butyl methacrylate (B99206). This involves the reaction of methacrylic acid with sec-butanol.
Direct Esterification Methodologies
Direct esterification is a common industrial process for producing alkyl methacrylates. cnchemshop.com This method involves the reaction of methacrylic acid with sec-butanol, typically in the presence of an acid catalyst to increase the reaction rate. cnchemshop.comgoogle.com The general reaction is as follows:
CH₂=C(CH₃)COOH + CH₃CH(OH)CH₂CH₃ ⇌ CH₂=C(CH₃)COOCH(CH₃)CH₂CH₃ + H₂O
To drive the reaction equilibrium toward the product side, the water formed during the reaction is continuously removed, often through azeotropic distillation. cnchemshop.comgoogle.com
Catalysts: A variety of acidic catalysts are effective for this reaction.
Homogeneous Catalysts: Strong mineral acids like sulfuric acid and organic sulfonic acids such as p-toluenesulfonic acid are frequently used. cnchemshop.comgoogle.com
Heterogeneous Catalysts: To simplify catalyst separation and recycling, solid acid catalysts are also employed. These include ion-exchange resins and heteropolyacids. cnchemshop.comresearchgate.net Kinetic studies on the esterification of methacrylic acid with butanol-2 (sec-butanol) have been conducted using heteropolyacids as catalysts, examining the effects of temperature and catalyst concentration on the reaction rate. researchgate.netresearchgate.net
Reaction Conditions: The reaction is typically carried out at elevated temperatures, generally in the range of 90°C to 130°C. cnchemshop.com The specific temperature and pressure can be manipulated to optimize the distillation of the water-butanol azeotrope, thereby maximizing the yield of the desired ester. google.com
Table 1: Representative Conditions for Direct Esterification of Methacrylic Acid
| Reactants | Catalyst | Temperature | Key Process Feature |
| Methacrylic Acid, n-Butanol | Sulfuric Acid / p-Toluenesulfonic Acid | 90-130°C | Azeotropic removal of water to shift equilibrium. cnchemshop.com |
| Methacrylic Acid, n-Butanol | Toluene Sulfonic Acid / Xylene Sulfonic Acid | 95-120°C | Water of reaction distilled off as an n-butanol-water azeotrope. google.com |
| Methacrylic Acid, Butanol-2 | Heteropolyacids | Varied | Kinetic studies performed in an isothermal batch reactor. researchgate.netresearchgate.net |
Transesterification Routes
Transesterification is another significant pathway for the synthesis of sec-butyl methacrylate. This process involves the reaction of an existing methacrylate ester, most commonly methyl methacrylate (MMA), with sec-butanol. cnchemshop.comjustia.com The reaction exchanges the alkyl group of the ester with the alkyl group of the alcohol.
CH₂=C(CH₃)COOCH₃ + CH₃CH(OH)CH₂CH₃ ⇌ CH₂=C(CH₃)COOCH(CH₃)CH₂CH₃ + CH₃OH
This method is advantageous when the starting ester (MMA) is readily available and can lead to high-purity products. cnchemshop.com The equilibrium is typically shifted by removing the more volatile alcohol (methanol) by distillation. cnchemshop.comorgsyn.org
Catalysts:
Basic Catalysts: Basic catalysts are highly active for this reaction. google.com Examples include alkali metal alkoxides (e.g., sodium methoxide), hydroxides (e.g., potassium hydroxide), and alkali metal cyanides. cnchemshop.comgoogle.com
Organometallic Catalysts: Zirconium, iron, and zinc compounds, such as acetylacetonates, have been used, though they may require higher temperatures. google.com
Borohydride (B1222165) Catalysts: Sodium borohydride and its alkyl esters have been shown to be effective catalysts, allowing the reaction to proceed at lower temperatures (70-80°C). google.com
Table 2: Catalysts for Transesterification of Alkyl Methacrylates
| Starting Ester | Alcohol | Catalyst Type | Specific Examples |
| Methyl Methacrylate | n-Butanol | Basic | Sodium methoxide, Potassium hydroxide. cnchemshop.com |
| Methyl Methacrylate | Fatty Alcohols (n≥4) | Organometallic | Zirconium, Iron, Zinc acetylacetonates. google.com |
| Methyl Methacrylate | Fatty Alcohols (n≥4) | Borohydride | Sodium borohydride, Sodium borohydride alkyl esters. google.com |
| Acrylic/Methacrylic Esters | General Alcohols | Basic | Alkali metal cyanides (e.g., Potassium cyanide). google.com |
Alternative Synthetic Approaches for Alkyl Methacrylates Applicable to this compound
Beyond direct esterification and transesterification, other synthetic strategies for producing alkyl methacrylates exist and could be adapted for the synthesis of this compound.
Reaction with Methacryloyl Chloride: For laboratory-scale synthesis, methacryloyl chloride can be reacted with sec-butanol. This method is highly effective but requires careful handling due to the reactivity and sensitivity of the acid chloride. tandfonline.com
Oxidative Esterification of Methacrolein (B123484): A significant industrial process involves the direct oxidative esterification of methacrolein in the presence of an alcohol. justia.comwipo.int While primarily developed for methyl methacrylate production using methanol, this process can be adapted for other alcohols. justia.comgoogle.com The reaction uses methacrolein, an intermediate from the oxidation of isobutylene (B52900) or tert-butanol, and reacts it with an alcohol and oxygen over a heterogeneous catalyst to form the corresponding alkyl methacrylate. justia.comresearchgate.net
Acidolysis of Boron Esters: A less common, two-step, one-pot process involves reacting a boron ester of the desired alcohol with methacrylic acid. tandfonline.com First, sec-butanol is reacted with boric acid to form the corresponding borate (B1201080) ester. Subsequently, the addition of methacrylic acid leads to acidolysis of the borate ester, yielding this compound. This method has been used to prepare butyl methacrylate with acceptable yields. tandfonline.com
Advanced Polymerization Methodologies of Sec Butyl Methacrylate
Mechanistic Investigations of Free Radical Polymerization
The free radical polymerization of sec-butyl methacrylate (B99206) would proceed through the classical steps of initiation, propagation, and termination. The unique sec-butyl ester group is expected to impart specific characteristics to the polymerization kinetics and the resulting polymer structure.
Initiation of the polymerization of sec-butyl methacrylate can be achieved through the decomposition of a free radical initiator, which generates primary radicals. These radicals then react with a this compound monomer to form a chain-initiating radical. Commonly used initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide. The efficiency of initiation would depend on the rate of initiator decomposition and the rate of the subsequent addition of the primary radical to the monomer.
Termination of the growing polymer chains occurs primarily through two mechanisms: combination, where two growing radicals couple to form a single polymer chain, and disproportionation, which involves the transfer of a hydrogen atom from one radical to another, resulting in two polymer chains (one with a saturated end and one with an unsaturated end). The ratio of combination to disproportionation is a key factor in determining the molecular weight distribution of the final polymer. For methacrylates, disproportionation is often a significant termination pathway.
Secondary reactions can have a profound impact on the structure and properties of the resulting polymer. For this compound, the most relevant secondary reactions would be chain transfer to the monomer and intramolecular chain transfer.
In this process, a growing polymer radical abstracts a hydrogen atom from a monomer molecule. This terminates the growth of the original chain and creates a new radical from the monomer, which can then initiate the growth of a new polymer chain. This reaction generally leads to a decrease in the average molecular weight of the polymer. The presence of tertiary hydrogens in the sec-butyl group could potentially increase the likelihood of chain transfer to the monomer compared to n-butyl methacrylate.
Intramolecular chain transfer, or backbiting, occurs when a growing polymer radical at the chain end abstracts a hydrogen atom from a monomer unit within the same chain. This results in the formation of a more stable tertiary radical along the polymer backbone and leads to the formation of short-chain branches. While backbiting is a well-documented phenomenon in the polymerization of acrylates, its significance in methacrylate polymerization is generally considered to be lower due to the steric hindrance from the alpha-methyl group. However, the specific influence of the sec-butyl group on this reaction for this compound has not been quantitatively determined.
Secondary Reactions in Radical Polymerization
Depropagation Phenomena in Methacrylate Systems
In radical polymerization, the propagation step, where monomer units are sequentially added to a growing polymer chain, is generally considered irreversible. However, at elevated temperatures, the reverse reaction, known as depropagation or depolymerization, can become kinetically significant. This phenomenon is particularly relevant for methacrylate systems, including this compound. The competition between propagation and depropagation is governed by the ceiling temperature (T_c), which is the temperature at which the rate of propagation equals the rate of depropagation for a given monomer concentration.
For poly(this compound), thermal degradation studies reveal that its breakdown occurs through a combined mechanism of depolymerization and de-esterification, with the de-esterification process becoming a notable thermolysis route at temperatures exceeding 240°C. researchgate.net The thermodynamic parameters associated with polymerization, such as enthalpy (ΔH_p) and entropy (ΔS_p), are crucial for understanding depropagation kinetics. Studies on various methacrylate monomers have provided estimates for these values, which are generally applicable across the methacrylate family. acs.orgacs.org
Table 1: Thermodynamic Parameters for Methacrylate Polymerization
| Methacrylate Monomer | Enthalpy of Polymerization (ΔH) (kJ mol⁻¹) | Entropy of Polymerization (ΔS) (J mol⁻¹ K⁻¹) |
|---|---|---|
| General Methacrylates | -50 to -60 | -105 to -127 |
| n-Butyl Methacrylate | -53.8 | -113 |
| Dicyclohexyl Itaconate | -53.5 | -142.3 |
| Dibutyl Itaconate | -42.0 | -110 |
| Dimethyl Itaconate | -60.5 | -156 |
This table presents representative thermodynamic data relevant to the polymerization and depropagation of methacrylates. Data sourced from multiple studies. acs.orgacs.org
Diffusion-Controlled Effects on Polymerization Kinetics
In free-radical polymerization, the kinetics are significantly influenced by diffusion-controlled, or diffusion-limited, reactions, especially at high monomer conversions. mdpi.com As polymerization proceeds, the viscosity of the reaction medium increases substantially. This increase in viscosity impedes the movement of large polymer chains, which has a profound effect on the termination rate coefficient (k_t).
The termination reaction, which involves the combination or disproportionation of two growing macroradicals, is highly dependent on the mobility of these chains. As viscosity rises, the diffusion of these macroradicals slows down, leading to a sharp decrease in k_t. This phenomenon, known as the gel effect or Trommsdorff–Norrish effect, causes a dramatic increase in the concentration of radicals and, consequently, a rapid acceleration in the polymerization rate. mdpi.comresearchgate.net
While the termination reaction becomes diffusion-controlled at moderate conversions, the propagation reaction, which involves the diffusion of small monomer molecules to the active chain end, is less affected until much higher conversions are reached. researchgate.net At very high conversions, as the system approaches the glassy state, the propagation rate coefficient (k_p) can also become diffusion-controlled, leading to a decrease in the polymerization rate. mdpi.com These diffusion-controlled effects are critical considerations in modeling the polymerization kinetics of methacrylate monomers like this compound to accurately predict reaction rates and polymer properties. mdpi.com
Controlled Radical Polymerization (CRP) of this compound
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses a range of techniques that provide significant control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. wikipedia.org These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species. This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination reactions. Two of the most prominent CRP methods applicable to this compound are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust CRP technique based on a reversible redox process catalyzed by a transition metal complex, which facilitates the repeated activation and deactivation of the growing polymer chains. wikipedia.org This method has been successfully applied to the polymerization of various methacrylates, including butyl methacrylate isomers. cmu.eduacs.org
The core of an ATRP system consists of an initiator, typically an alkyl halide, and a catalyst system composed of a transition metal salt and a ligand.
Initiators: Alkyl halides, such as ethyl 2-bromoisobutyrate (EBiB), are commonly used as initiators. The structure of the initiator determines the functionality of one end of the polymer chain. acs.org
Catalyst System: The most common catalysts are copper(I) halides (e.g., CuBr) complexed with nitrogen-based ligands. The ligand plays a crucial role in solubilizing the metal salt in the organic medium and tuning the catalyst's reactivity. Ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-pyridylmethyl)amine (TPMA) are frequently employed. acs.orgnsf.govresearchgate.net
A variation of ATRP, known as Activators Regenerated by Electron Transfer (ARGET) ATRP, allows for a significant reduction in the amount of copper catalyst used. In ARGET ATRP, a reducing agent, such as tin(II) 2-ethylhexanoate (Sn(EH)₂), is used to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator species formed during termination reactions. acs.org
Table 2: Typical Components of ATRP Systems for Butyl Methacrylate
| Component | Example(s) | Function |
|---|---|---|
| Monomer | This compound, n-Butyl Methacrylate | Building block of the polymer |
| Initiator | Ethyl 2-bromoisobutyrate (EBiB) | Starts the polymer chain |
| Catalyst (Metal Salt) | Copper(I) Bromide (CuBr), Copper(II) Bromide (CuBr₂) | Component of the redox-active catalyst |
| Ligand | PMDETA, TPMA | Solubilizes and tunes the catalyst |
| Reducing Agent (ARGET) | Tin(II) 2-ethylhexanoate (Sn(EH)₂) | Regenerates the activator (Cu(I)) |
| Solvent | Toluene, Anisole | Reaction Medium |
This table summarizes common components used in the ATRP of butyl methacrylate monomers. acs.orgresearchgate.net
ATRP provides excellent control over the polymerization process. The concentration of propagating radicals is kept low due to the rapid deactivation of growing chains by the higher oxidation state metal complex (e.g., Cu(II)/Ligand). This minimizes termination reactions, leading to a linear increase in polymer molecular weight with monomer conversion. cmu.edu Furthermore, this control results in the synthesis of polymers with low dispersity (Đ), typically below 1.5. cmu.edu
The "living" nature of ATRP, where the majority of polymer chains retain their active terminal halide group, allows for the synthesis of complex polymer architectures. By introducing a second monomer after the first has been consumed, well-defined block copolymers can be prepared. researchgate.net This capability makes ATRP a versatile tool for creating advanced materials from monomers like this compound.
Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that achieves control through the use of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). wikipedia.org The RAFT process involves a degenerative chain transfer mechanism, where the CTA reversibly reacts with propagating radicals. This establishes an equilibrium between active propagating chains and dormant chains capped with the CTA moiety. nih.gov
The effectiveness of the RAFT process depends heavily on the choice of the CTA, which must be tailored to the specific monomer being polymerized. nih.gov For methacrylates like butyl methacrylate, dithiobenzoates (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate) and trithiocarbonates (e.g., dibenzyl trithiocarbonate) have proven to be effective CTAs. researchgate.netrsc.org
RAFT polymerization offers several advantages, including compatibility with a wide range of functional monomers and reaction conditions. Research has shown that using ionic liquids as solvents can significantly increase the rate of RAFT polymerization of butyl methacrylate. researchgate.net Similar to ATRP, RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The retention of the thiocarbonylthio end-group on the dormant polymer chains enables the preparation of more complex structures, such as block copolymers, by subsequent addition of another monomer. researchgate.net
Table 3: Examples of RAFT Polymerization Systems for Butyl Methacrylate
| Monomer | Chain Transfer Agent (CTA) | Initiator | Solvent |
|---|---|---|---|
| n-Butyl Methacrylate | Dibenzyl trithiocarbonate (DBTTC) | AIBN | DMF |
| Butyl Methacrylate | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | Ionic Liquid |
| tert-Butyldimethylsilyl Methacrylate | Cyanoisopropyl dithiobenzoate (CPDB) | AIBN | Benzene |
This table provides examples of components used in the RAFT polymerization of various methacrylate monomers. nih.govresearchgate.netrsc.org
Nitroxide-Mediated Polymerization (NMP) Strategies
Nitroxide-Mediated Polymerization (NMP) is a reversible-deactivation radical polymerization (RDRP) technique that offers a pathway to synthesize polymers with well-defined architectures, controlled molecular weights, and low dispersity. acs.org However, the application of NMP to the homopolymerization of methacrylic esters, such as this compound, has historically been challenging. rsc.org This difficulty arises from unfavorable kinetic and thermodynamic parameters, particularly a large activation-deactivation equilibrium constant (K). rsc.org A high K value leads to a high concentration of propagating macroradicals, which in turn results in a high rate of irreversible self-termination reactions. rsc.org This premature termination often leads to a cessation of the polymerization at low monomer conversions, typically below 50%. rsc.org
To circumvent these limitations, a highly effective strategy involves the copolymerization of the methacrylate monomer with a small amount of a so-called "controlling comonomer". rsc.org Styrene and its derivatives are the most commonly used controlling comonomers. rsc.org The rationale behind this approach is that the incorporation of a small fraction of a monomer with a significantly lower K value, like styrene, into the polymer chain leads to an "artificial" control over the polymerization of the methacrylate. rsc.org This method has been successfully applied to various methacrylic esters, including methyl methacrylate (MMA) and oligo(ethylene glycol) methacrylate (OEGMA), using the nitroxide SG1 (N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide) and its corresponding alkoxyamine initiator, MAMA-SG1 (BlocBuilder®). rsc.org
For the controlled polymerization of this compound, a similar copolymerization strategy would be necessary. The introduction of a styrenic comonomer, typically at a concentration of around 5 mol%, can establish a controlled/living polymerization process. rsc.orgrsc.org This approach allows for the synthesis of poly(this compound) copolymers with predetermined molecular weights and narrow molecular weight distributions. The presence of the styrenic units at the chain ends modifies the activation-deactivation equilibrium, reducing the rate of termination and allowing for controlled chain growth. rsc.org
The choice of the nitroxide is also crucial. While traditional nitroxides like TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) are generally ineffective for methacrylate polymerization, more advanced nitroxides like SG1 have proven to be much more efficient, especially when used in conjunction with a controlling comonomer. rsc.org More recently, specifically designed nitroxides such as DPAIO (2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl) have shown some success in the homopolymerization of MMA, suggesting potential applicability to other methacrylates, although this often requires more complex synthesis for the nitroxide itself. acs.org
Impact of Polymerization Conditions on Molecular Weight and Dispersity
In Nitroxide-Mediated Polymerization, several reaction parameters have a significant impact on the resulting polymer's molecular weight and dispersity (Đ), which is a measure of the uniformity of the polymer chain lengths.
Monomer to Initiator Ratio: The theoretical number-average molecular weight (M_n) of the resulting polymer is directly proportional to the ratio of the initial monomer concentration ([M]₀) to the initial initiator concentration ([I]₀), multiplied by the monomer conversion (p) and the molecular weight of the monomer (M_monomer).
M_n,theoretical = ([M]₀ / [I]₀) * p * M_monomer
Therefore, by controlling the initial monomer to initiator ratio, it is possible to target a specific molecular weight. A higher ratio will result in a higher molecular weight polymer, assuming high monomer conversion.
Temperature: Temperature plays a critical role in NMP as it influences the rate of the reversible C–ON bond homolysis of the dormant alkoxyamine species. icp.ac.ru Higher temperatures generally lead to a faster rate of polymerization. ump.edu.my However, for the NMP of methacrylates using the controlling comonomer strategy, the temperature needs to be carefully selected to ensure a balance between a reasonable polymerization rate and the maintenance of control. Temperatures in the range of 80–90 °C are typically employed for the SG1-mediated copolymerization of methacrylates with styrene. rsc.org Excessively high temperatures can lead to an increase in side reactions and a loss of control, resulting in a broader molecular weight distribution.
Controlling Comonomer Fraction: The molar fraction of the controlling comonomer is a key parameter. A comonomer fraction as low as 5 mol% is often sufficient to establish a controlled/living polymerization of methacrylates. rsc.orgrsc.org Increasing the concentration of the controlling comonomer can sometimes improve control, but it will also alter the final properties of the resulting copolymer.
Reaction Time and Monomer Conversion: In a well-controlled NMP, the number-average molecular weight (M_n) increases linearly with monomer conversion. acs.org The dispersity typically remains low (Đ < 1.5) throughout the polymerization, although it may show a slight increase over time, particularly at higher conversions. rsc.org This indicates that the polymerization proceeds in a "living" manner, where most polymer chains grow at a similar rate.
The following table illustrates the typical evolution of molecular weight and dispersity with monomer conversion for the SG1-mediated solution polymerization of a methacrylate (in this case, methyl methacrylate as a model) in the presence of 5 mol% of a styrenic controlling comonomer.
| Monomer Conversion (%) | Number-Average Molecular Weight (M_n, g/mol) | Dispersity (Đ) |
|---|---|---|
| 10 | 2,500 | 1.25 |
| 25 | 6,300 | 1.28 |
| 40 | 10,100 | 1.32 |
| 55 | 13,800 | 1.35 |
| 70 | 17,600 | 1.40 |
Data in the table is representative and based on trends observed for the NMP of methyl methacrylate with a styrenic controlling comonomer, which serves as a model for the expected behavior of this compound under similar controlled conditions. rsc.org
Copolymerization Strategies Involving Sec Butyl Methacrylate
Radical Copolymerization with Other Methacrylate (B99206) Monomers
Radical polymerization is a common and robust method for synthesizing copolymers of sec-butyl methacrylate with other members of the methacrylate family. The structure of the comonomer plays a critical role in the kinetics of the polymerization and the final composition and properties of the resulting copolymer.
The concept of reactivity ratios is fundamental to understanding copolymerization. For a binary copolymerization involving two monomers, M₁ and M₂, the reactivity ratios, r₁ and r₂, describe the relative preference of a growing polymer chain ending in a given monomer unit to add the same monomer type (homopropagation) versus the other monomer (cross-propagation).
While specific, experimentally determined reactivity ratios for the copolymerization of this compound with other common methacrylates like methyl methacrylate (MMA) or tert-butyl methacrylate (tBMA) are not extensively documented in readily available literature, general principles of methacrylate copolymerization apply. Typically, in methacrylate/methacrylate systems, the reactivity ratios are close to 1, suggesting a tendency towards random copolymerization. However, steric and electronic differences between the ester side chains can cause deviations.
For instance, in the atom transfer radical polymerization (ATRP) of various butyl methacrylate isomers, it has been observed that branching in the alkyl side chain can decrease the rate of polymerization and lessen the degree of control over the process cmu.edu. This suggests that the steric bulk of the sec-butyl group influences its reactivity.
The structure of the comonomer has a profound influence on the final copolymer composition and its properties, such as the glass transition temperature (Tg). The size and branching of the alkyl ester group are key factors. Methacrylate polymers are generally characterized by higher stiffness and hardness compared to their acrylate (B77674) counterparts due to the α-methyl group on the polymer backbone, which restricts rotational motion free.fr.
The influence of the isomeric structure of the butyl group is evident when comparing the properties of their homopolymers. This provides insight into how each monomer might contribute to the properties of a copolymer.
| Polymer | Glass Transition Temperature (Tg, °C) | Density (g/cm³) | Refractive Index (n_D) |
|---|---|---|---|
| Poly(this compound) | 60 | 1.052 | 1.480 |
| Poly(isobutyl methacrylate) | 53 | 1.045 | 1.477 |
| Poly(tert-butyl methacrylate) | 107 | 1.022 | 1.4638 |
| Poly(methyl methacrylate) | ~105 | 1.18 | 1.49 |
Data sourced from multiple references free.fr.
When copolymerizing sBMA (Tg = 60°C) with a high-Tg monomer like tBMA (Tg = 107°C), the resulting copolymer's Tg will be intermediate and dependent on the monomer ratio. The bulky tert-butyl group of tBMA imparts significant stiffness, while the sec-butyl group is less sterically hindered. This difference in steric hindrance affects not only the thermal properties but also the polymerization kinetics, with bulkier monomers generally polymerizing at a slower rate cmu.edu. Therefore, the feed ratio of the comonomers must be carefully controlled to achieve a desired copolymer composition and predictable material properties.
Copolymerization with Acrylate Monomers
Copolymerizing methacrylates with acrylates is a common industrial practice to produce materials with a wide range of properties, from hard plastics to soft elastomers. The absence of the α-methyl group in acrylates leads to greater chain flexibility and lower glass transition temperatures.
In acrylate-methacrylate copolymerizations, the methacrylate monomer is typically more reactive than the acrylate monomer. This leads to reactivity ratios where r_methacrylate > 1 and r_acrylate < 1. As a result, the methacrylate tends to be incorporated into the copolymer more rapidly, leading to a drift in copolymer composition as the reaction progresses. This phenomenon is well-documented for systems like n-butyl acrylate copolymerized with methyl methacrylate grafiati.com.
Macromonomers are oligomeric or polymeric chains with a polymerizable end-group that can be copolymerized with conventional small-molecule monomers to form graft copolymers. The incorporation of macromonomers into a polymerization involving this compound can significantly alter the reaction kinetics and the final polymer architecture.
Research has shown that graft copolymers prepared using a macromonomer technique can exhibit enhanced thermal stability compared to their homopolymer counterparts, which may be attributed to a more complex free radical polymerization mechanism researchgate.net. The large size of the macromonomer can introduce diffusion limitations, where the rate at which the bulky macromonomer can reach the propagating chain end becomes a limiting factor in its incorporation. This effect is dependent on the concentration of the comonomers and the chain length of the macromonomer.
Hybrid Copolymerization Approaches
Hybrid approaches combine the polymerization of this compound with other material classes, often inorganic, to create composite materials with synergistic properties. These methods move beyond simple blending to create intimate connections between the organic and inorganic phases.
One notable strategy involves the formation of hybrid organic-inorganic composites through the sol-gel process. In this approach, copolymers containing this compound are synthesized with other functional monomers, such as styrylethyltrimethoxysilane. These copolymers are then incorporated into a silica (B1680970) (SiO₂) matrix, creating a hybrid material where the polymer chains are distributed throughout the inorganic network dokumen.pub. This method can yield materials with excellent optical transparency, indicating a high degree of uniformity dokumen.pub.
Another advanced technique is sequential infiltration synthesis (SIS), which is used in the context of block copolymer lithography. In this process, a block copolymer containing a poly(this compound) block is used as a template. One of the blocks is selectively infiltrated with inorganic precursors, such as aluminum compounds, which are then converted to an oxide (e.g., alumina). Studies have shown that poly(this compound) can be successfully infiltrated with aluminum species at elevated temperatures (e.g., 200°C), creating a robust hybrid material that can serve as an etch mask for nanopatterning researchgate.netresearchgate.net. This method allows for the creation of inorganic nanostructures that precisely replicate the morphology of the original block copolymer template researchgate.net.
Block Copolymer Synthesis with this compound Segments
Block copolymers containing segments of poly(this compound) (PsBMA) are synthesized to combine the properties of the PsBMA block with those of other polymer blocks, leading to materials with applications as thermoplastic elastomers, compatibilizers, or nanostructured materials. Controlled or living polymerization techniques are essential for this purpose, with living anionic polymerization and atom transfer radical polymerization (ATRP) being the most prominent methods.
Living anionic polymerization offers precise control over molecular weight and results in polymers with very narrow molecular weight distributions (polydispersity index, PDI ≈ 1.1). pstc.org The synthesis of alkyl methacrylate block copolymers, such as those containing methyl, ethyl, and butyl methacrylate, can be achieved by the sequential addition of monomers. rsc.org The process is typically initiated by organolithium compounds or other strong bases like potassium tert-butoxide at low temperatures in an inert atmosphere to prevent side reactions with the ester group. rsc.orgrsc.org
Atom Transfer Radical Polymerization (ATRP) is another versatile technique for synthesizing well-defined block copolymers. mdpi.com This method involves the reversible activation and deactivation of propagating radical chains using a transition metal complex, typically copper-based. cmu.edu A macroinitiator, which is a polymer chain with an active halogen end group, is first synthesized. This macroinitiator is then used to initiate the polymerization of a second monomer, yielding a diblock copolymer. cmu.edu For methacrylate-acrylate block copolymers, the sequence of monomer addition is crucial; it is generally more effective to polymerize the methacrylate block first to create a macroinitiator for the subsequent polymerization of the acrylate block. cmu.edu
Below is a table summarizing representative conditions for the synthesis of alkyl methacrylate block copolymers using these methods.
| Polymerization Method | Initiator/Catalyst System | Typical Monomers | Solvent | Temperature | Resulting PDI |
|---|---|---|---|---|---|
| Living Anionic Polymerization | sec-butyllithium (s-BuLi) / 1,1-diphenylethylene (B42955) (DPE) / LiCl | Methyl methacrylate, Butyl methacrylate | Tetrahydrofuran (THF) | -78 °C | ≤ 1.10 |
| Living Anionic Polymerization | Potassium tert-butoxide (t-BuOK) | Methyl methacrylate, Ethyl methacrylate, Butyl methacrylate | Tetrahydrofuran (THF) | 0 °C | ~1.1 - 1.3 |
| Atom Transfer Radical Polymerization (ATRP) | Ethyl 2-bromoisobutyrate / CuBr / 2,2'-bipyridine | Methyl methacrylate, n-Butyl acrylate | Diphenyl ether | 90 - 110 °C | ~1.1 - 1.5 |
| ARGET ATRP | Ethyl 2-bromoisobutyrate / CuBr₂ / Tris(2-pyridylmethyl)amine (TPMA) | n-Butyl acrylate, Methyl methacrylate | Anisole | 60 °C | < 1.2 |
Graft Copolymerization onto Functionalized Substrates (e.g., Carbon Nanotubes)
Grafting poly(this compound) onto functionalized substrates like carbon nanotubes (CNTs) creates hybrid materials that combine the mechanical and electrical properties of the CNT core with the processability and functionality of the polymer shell. The "grafting from" approach is particularly effective as it allows for the growth of a high density of polymer chains from the substrate surface. This is most commonly achieved using surface-initiated controlled radical polymerization techniques like ATRP. acs.org
The process involves two main stages:
Substrate Functionalization: The surface of the CNTs must first be modified to introduce polymerization initiators. A common method is the acid oxidation of CNTs (e.g., with nitric acid) to generate carboxylic acid groups on their surface. These groups are then reacted with a molecule containing both a hydroxyl group and an ATRP-initiating site, such as 2-hydroxyethyl 2'-bromopropionate, via an esterification reaction. This covalently attaches the initiator to the CNT surface. acs.org
Surface-Initiated Polymerization: The initiator-functionalized CNTs are then used as a macroinitiator for the polymerization of this compound. The polymerization is conducted under standard ATRP conditions, where the monomer, a copper catalyst (e.g., CuBr), and a ligand (e.g., PMDETA) are added. The polymer chains grow directly from the surface of the CNTs, forming a dense "brush" layer. rsc.org The length of the grafted polymer chains can be controlled by adjusting the reaction time or the monomer-to-initiator ratio. acs.org
The successful grafting of the polymer is confirmed through various characterization techniques. Thermogravimetric analysis (TGA) can quantify the amount of polymer grafted onto the CNTs, while spectroscopic methods like FT-IR and Raman spectroscopy confirm the chemical changes on the CNT surface. acs.orgnih.gov The resulting polymer-grafted CNTs often exhibit significantly improved solubility and dispersibility in organic solvents. acs.orgnih.gov
The following table outlines the typical steps and reagents involved in the graft copolymerization of a methacrylate onto carbon nanotubes via surface-initiated ATRP.
| Stage | Procedure | Key Reagents | Purpose |
|---|---|---|---|
| 1. Oxidation | Treatment of pristine CNTs with strong acid. | Nitric acid (HNO₃) or a mixture of HNO₃/H₂SO₄ | Introduce carboxylic acid (-COOH) groups on the CNT surface. |
| 2. Initiator Immobilization | Esterification reaction between the -COOH groups on CNTs and an initiator-containing alcohol. | Thionyl chloride (SOCl₂), 2-hydroxyethyl 2'-bromopropionate | Covalently attach ATRP initiator molecules to the CNT surface. |
| 3. "Grafting From" Polymerization | Surface-initiated ATRP of the methacrylate monomer from the functionalized CNTs. | This compound (monomer), CuBr (catalyst), PMDETA (ligand) | Grow polymer chains from the CNT surface to form a polymer brush. |
| 4. Characterization | Analysis of the resulting hybrid material. | TGA, FT-IR, Raman Spectroscopy, TEM | Confirm successful grafting, quantify polymer content, and observe morphology. |
Poly Sec Butyl Methacrylate Structure and Microstructure Characterization
Molecular Weight Distribution Analysis
The molecular weight and molecular weight distribution of poly(sec-butyl methacrylate) are critical parameters that influence its mechanical strength, viscosity, and processing characteristics. These are typically determined using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). aimplas.netcampoly.com This technique separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). aimplas.netmeasurlabs.com
A broader molecular weight distribution, indicated by a higher PDI, suggests a wider range of polymer chain lengths within the sample. lcms.cz Conversely, a PDI value approaching 1.0 indicates a more uniform chain length. The molecular weight characteristics of commercially available poly(this compound) can vary depending on the synthesis method and conditions.
| Product Code | Mn (g/mol) x 10³ | Mw/Mn (PDI) |
|---|---|---|
| P8461-sBuMA | 3.8 | 1.25 |
| P8476-sBuMA | 17 | 1.2 |
| P2352-sBuMA | 24.8 | 1.5 |
| P3776-sBuMA | 40 | 4.4 |
| P2431-sBuMA | 50 | 1.8 |
| P2382-sBuMA | 189 | 1.48 |
This table presents data for various lots of poly(this compound), showcasing the range of molecular weights and polydispersity indices that can be achieved.
Tacticity and Stereoregularity Studies
Tacticity refers to the stereochemical arrangement of the chiral centers in the polymer backbone. For poly(this compound), the orientation of the sec-butyl ester side groups relative to the main chain can be isotactic (on the same side), syndiotactic (on alternating sides), or atactic (randomly arranged). The tacticity significantly impacts the polymer's physical properties, such as its glass transition temperature and crystallinity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the tacticity of polymethacrylates. measurlabs.com High-resolution 13C NMR, in particular, can provide detailed information about the microstructure. semanticscholar.org For instance, in a study on the microstructure of poly(sec-butyl acrylate) and poly(this compound), 13C NMR spectroscopy was utilized for incremental analysis of the spectra to understand the sequence distribution. acs.org
While detailed triad (B1167595) and pentad assignments for poly(this compound) are not extensively reported in publicly available literature, studies on analogous polymers like poly(n-butyl methacrylate) have demonstrated the use of 1H and 13C NMR, along with two-dimensional NMR techniques like COSY, to elucidate the tacticity. semanticscholar.orgiupac.org Free-radical polymerization, a common synthesis method, typically yields predominantly syndiotactic polymethacrylates, while anionic polymerization can produce more isotactic structures. semanticscholar.org
Branching Architecture Investigations (Linear vs. Branched Polymers)
The architecture of a polymer chain can be linear or branched. Branching can occur during polymerization and significantly affects the polymer's rheological properties, such as its melt viscosity and elasticity. The presence of long-chain branches, even in small amounts, can have a profound impact.
The investigation of branching in polymethacrylates often involves a combination of techniques. Multi-detector GPC/SEC, which incorporates light scattering and viscometry detectors in addition to the standard refractive index detector, is a powerful tool for detecting and quantifying branching. campoly.comamazonaws.com This method allows for the determination of the absolute molecular weight and the intrinsic viscosity, from which branching information can be derived. resolvemass.ca
For poly(butyl methacrylate), studies have been conducted on the synthesis of branched structures through semicontinuous emulsion polymerization by incorporating a branching agent. researchgate.net The degree of branching in such systems can be controlled and has been determined using 1H NMR spectroscopy. researchgate.net While specific research on the branching architecture of poly(this compound) is limited, the methodologies applied to other poly(butyl methacrylates) provide a clear framework for its investigation. The synthesis of branched polymethacrylates can be intentionally pursued to modify properties, or it can occur as a side reaction during polymerization.
Advanced Characterization Methodologies for Poly Sec Butyl Methacrylate Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of polymers, providing detailed information about the chemical environment of atomic nuclei. For poly(sec-butyl methacrylate), various NMR techniques are utilized to elucidate its composition, microstructure, and molecular mobility in solution.
¹H NMR Spectroscopy for Compositional Analysis
Proton (¹H) NMR spectroscopy is a primary technique for confirming the chemical structure and composition of poly(this compound). By analyzing the chemical shifts, signal integrations, and coupling patterns of the proton signals, one can verify the successful polymerization of the sec-butyl methacrylate (B99206) monomer and identify the different types of protons within the polymer structure.
The ¹H NMR spectrum of poly(this compound) is expected to show characteristic signals corresponding to the protons of the polymer backbone and the sec-butyl ester side chain. While specific experimental data for poly(this compound) is not extensively documented in publicly available literature, the expected chemical shifts can be predicted based on its structure and comparison with similar poly(alkyl methacrylate)s.
The key proton environments in poly(this compound) are:
Backbone methylene (B1212753) protons (-CH₂-) : These protons are adjacent to the quaternary carbon in the polymer backbone.
Backbone alpha-methyl protons (-CH₃) : These are the protons of the methyl group directly attached to the polymer backbone.
Ester methine proton (-O-CH-) : This is the proton on the carbon of the sec-butyl group that is directly bonded to the ester oxygen.
Ester methylene protons (-CH₂-) : The two protons of the ethyl group within the sec-butyl side chain.
Ester terminal methyl protons (-CH₃) : The protons of the two methyl groups in the sec-butyl side chain.
The relative integration of these signals in the ¹H NMR spectrum allows for a quantitative compositional analysis, confirming the structure of the repeating monomer unit.
Table 1: Predicted ¹H NMR Chemical Shifts for Poly(this compound) (Note: These are estimated values. Actual experimental values may vary based on solvent, temperature, and polymer tacticity.)
| Proton Type | Predicted Chemical Shift (ppm) |
| Backbone -CH₂- | 1.8 - 2.1 |
| Backbone α-CH₃ | 0.8 - 1.2 |
| Ester -O-CH- | 4.7 - 5.0 |
| Ester -CH₂- | 1.5 - 1.7 |
| Ester -CH₃ (doublet) | 1.2 - 1.4 |
| Ester -CH₃ (triplet) | 0.8 - 1.0 |
¹³C NMR Spectroscopy for Microstructural Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides deeper insight into the microstructure of poly(this compound), particularly its tacticity—the stereochemical arrangement of the chiral centers along the polymer chain. The chemical shifts of the carbon atoms, especially the carbonyl carbon and the quaternary backbone carbon, are sensitive to the local stereochemistry (diads, triads, etc.).
The primary tacticities are:
Isotactic : The side chains are all on the same side of the polymer backbone.
Syndiotactic : The side chains are on alternating sides of the polymer backbone.
Atactic : The side chains are randomly arranged.
The ¹³C NMR spectrum of poly(this compound) will display distinct signals for the carbonyl carbon (C=O), the quaternary carbon, the backbone methylene carbon (-CH₂-), and the carbons of the sec-butyl side chain. The signals for the carbonyl and quaternary carbons often split into multiple peaks corresponding to different tactic sequences (e.g., mm, mr, rr triads), allowing for the quantification of the polymer's tacticity. For instance, studies on the closely related poly(n-butyl methacrylate) have shown that the carbonyl signal is sensitive to chain configuration at the heptad level, while the β-methylene signal is split up to configurational hexads. polymersource.ca
Table 2: Predicted ¹³C NMR Chemical Shifts for Poly(this compound) (Note: These are estimated values. Actual experimental values will show fine splitting based on tacticity.)
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (-C=O) | 175 - 178 |
| Quaternary Carbon | 44 - 46 |
| Backbone -CH₂- | 53 - 55 |
| Ester -O-CH- | 72 - 75 |
| Ester -CH₂- | 28 - 31 |
| Ester -CH₃ | 10 - 20 |
Diffusion-Ordered Spectroscopy (DOSY) for Molecular Mobility and Hydrodynamic Radius
Diffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. bibliotekanauki.pl For a polymer solution, DOSY can provide valuable information about the polymer's molecular mobility and its apparent hydrodynamic radius (Rₕ).
In a DOSY experiment, a pulsed-field gradient is applied, which causes the NMR signal to attenuate depending on the diffusion rate of the molecules. uq.edu.au Larger molecules, such as polymer chains, diffuse more slowly than smaller molecules, like residual monomers or solvent, resulting in a smaller diffusion coefficient (D). The relationship between the diffusion coefficient and the hydrodynamic radius is described by the Stokes-Einstein equation:
D = kₛT / 6πηRₕ
where:
kₛ is the Boltzmann constant
T is the absolute temperature
η is the viscosity of the solvent
Rₕ is the hydrodynamic radius
By measuring the diffusion coefficient of poly(this compound), its average hydrodynamic radius in a given solvent can be estimated. This provides insights into the polymer's conformation and its interactions with the solvent. Furthermore, DOSY is effective in analyzing polymer mixtures and can be used to study the formation of block copolymers. researchgate.net
Table 3: Illustrative DOSY Data for a Polymer System (Note: This is example data to illustrate the principle. Specific values for poly(this compound) would need to be determined experimentally.)
| Species | Diffusion Coefficient (D) (m²/s) | Calculated Hydrodynamic Radius (Rₕ) (nm) |
| Polymer Chain | 1 x 10⁻¹¹ | 5.0 |
| Monomer | 2 x 10⁻¹⁰ | 0.5 |
| Solvent | 5 x 10⁻⁹ | 0.2 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a vibrational spectroscopy technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. It is a rapid and sensitive method for confirming the chemical identity of poly(this compound) and for studying its surface characteristics.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is the standard method for obtaining an infrared spectrum. For poly(this compound), the FTIR spectrum is dominated by the characteristic absorption bands of the ester functional group and the alkyl C-H bonds. An early study examined the infrared spectra of various stereoregular poly(butyl acrylates), including the sec-butyl variant, in the 3500 to 700 cm⁻¹ range. semanticscholar.org
The key vibrational modes for poly(this compound) include:
C-H stretching : From the methyl and methylene groups in the polymer backbone and the sec-butyl side chain.
C=O stretching : A strong, sharp absorption from the carbonyl group of the ester.
C-O stretching : From the ester linkage.
C-H bending : From the methyl and methylene groups.
The presence and position of these bands provide a molecular fingerprint for the polymer, allowing for its unambiguous identification.
Table 4: Characteristic FTIR Absorption Bands for Poly(this compound)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching (Alkyl) | 2850 - 3000 | Strong |
| C=O Stretching (Ester) | ~1730 | Very Strong |
| C-H Bending (CH₃ and CH₂) | 1375 - 1470 | Medium |
| C-O-C Stretching (Ester) | 1150 - 1250 | Strong |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that enables the analysis of solid and liquid samples with minimal preparation. ATR-IR spectroscopy is particularly useful for characterizing the surface of poly(this compound) materials, such as films or coatings.
In ATR-IR, the IR beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance (typically a few micrometers) into the sample placed in contact with the crystal. This makes ATR-IR a surface-sensitive technique.
This methodology is ideal for:
Analyzing the surface chemistry of poly(this compound) films.
Studying surface modification or degradation.
Monitoring the curing of polymer coatings in real-time.
The resulting ATR-IR spectrum is very similar to a conventional transmission FTIR spectrum, providing the same valuable information about the functional groups present at the material's surface.
Mass Spectrometry (MS) Coupled Techniques
Mass spectrometry and its coupled techniques serve as powerful tools for the detailed structural elucidation of polymeric materials. By converting analytes into ions and separating them based on their mass-to-charge ratio, MS provides invaluable information on molecular weight, structure, and composition. When combined with chromatographic separation methods, its analytical capabilities are significantly enhanced, allowing for the analysis of complex mixtures derived from polymer degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Oligomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for identifying and quantifying volatile and semi-volatile compounds. In the context of polymer analysis, it is most effectively utilized as pyrolysis-GC-MS (Py-GC/MS). This method involves the thermal degradation of the polymer sample in an inert atmosphere at a controlled temperature, followed by the separation of the resulting volatile fragments (pyrolysate) by gas chromatography and their subsequent identification by mass spectrometry. d-nb.infochromatographyonline.com This approach is particularly useful for characterizing the microstructure of intractable materials like cross-linked polymers and for elucidating their thermal degradation mechanisms. nih.gov
For poly(this compound), Py-GC/MS is instrumental in analyzing the complex mixture of oligomers and other degradation products formed during thermolysis. The thermal degradation of poly(this compound) is distinct from its isomers, such as poly(iso-butyl methacrylate). Research indicates that poly(this compound) degrades through a combined mechanism of depolymerization and de-esterification. doaj.orgresearchgate.net De-esterification, the cleavage of the ester side group, becomes a significant degradation pathway at temperatures exceeding 240°C. doaj.orgresearchgate.net
The Py-GC/MS analysis of poly(this compound) would therefore reveal a range of products. Depolymerization leads to the formation of the this compound monomer, which is a common primary product for many poly(methacrylates) during pyrolysis. nih.govpolychemistry.com Simultaneously, the de-esterification process results in the formation of butene isomers (primarily but-1-ene) and poly(methacrylic acid) residues. Subsequent degradation of these residues can produce a variety of smaller molecules.
The mass spectrometer identifies these separated compounds by fragmenting them into characteristic ions. For example, the this compound monomer would produce a unique mass spectrum that allows for its unambiguous identification by comparison with spectral libraries. d-nb.inforesearchgate.net The analysis of the relative abundance of these different products at various pyrolysis temperatures provides deep insights into the degradation kinetics and the structural stability of the polymer.
Table 1: Expected Pyrolysis Products of Poly(this compound) by GC-MS
| Product Name | Chemical Formula | Degradation Pathway |
| This compound | C8H14O2 | Depolymerization |
| But-1-ene | C4H8 | De-esterification |
| Methacrylic acid | C4H6O2 | De-esterification |
| Carbon dioxide | CO2 | Secondary Degradation |
Size Exclusion Chromatography (SEC) for Molar Mass and Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molar mass (MM) and molar mass distribution (MMD) of polymers. researchgate.netrsc.org The method separates macromolecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, which can penetrate more of the porous packing material of the stationary phase. researchgate.net
To characterize poly(this compound), an SEC system would be equipped with a series of detectors to obtain comprehensive information. A standard setup includes a differential refractive index (DRI) detector, which is sensitive to the concentration of the polymer eluting from the column. nih.gov For more accurate, "absolute" molar mass determination, a multi-angle light scattering (MALS) detector is coupled with the DRI detector. rsc.orgnih.gov The MALS detector measures the intensity of light scattered by the polymer molecules at various angles, which allows for the direct calculation of the weight-average molar mass (Mw) for each fraction eluting from the column, without the need for column calibration with polymer standards. rsc.org
The data obtained from an SEC-MALS-DRI analysis of a poly(this compound) sample includes:
Number-average molar mass (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Z-average molar mass (Mz): A higher-order average that is more sensitive to the presence of high molar mass species.
Dispersity (Đ): The ratio of Mw/Mn, which provides a measure of the breadth of the molar mass distribution. A value of 1.0 indicates a monodisperse sample where all molecules have the same mass. rsc.org
For copolymers containing this compound, an additional detector, such as an ultraviolet (UV) detector, can be employed to determine chemical heterogeneity, which is the variation in monomer composition across the molar mass distribution. nih.govnih.gov
Table 2: Illustrative Molar Mass Data for a Poly(methacrylate) Sample from SEC Analysis
| Parameter | Symbol | Value |
| Number-Average Molar Mass | Mn | 85,000 g/mol |
| Weight-Average Molar Mass | Mw | 120,000 g/mol |
| Z-Average Molar Mass | Mz | 160,000 g/mol |
| Dispersity | Đ (Mw/Mn) | 1.41 |
Thermogravimetric Analysis (TGA) for Degradation Rate Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is a fundamental method for assessing the thermal stability and degradation characteristics of polymers like poly(this compound).
A TGA experiment involves heating a small amount of the polymer at a constant rate (e.g., 10 °C/min) and recording the resulting mass loss. The resulting plot of mass versus temperature is called a thermogram or TGA curve. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation events occur. marquette.edu
For poly(this compound), TGA reveals a degradation process that is a combination of depolymerization and de-esterification. doaj.orgresearchgate.net This combined mechanism would likely result in a multi-stage degradation profile, which is common for many poly(alkyl methacrylates). marquette.edutandfonline.com The initial mass loss at lower temperatures (e.g., above 240°C) would be associated with the de-esterification reaction, releasing butene. doaj.org At higher temperatures, the dominant mechanism is typically depolymerization, leading to the release of the monomer and causing a more substantial mass loss. polychemistry.com
TGA data is used to determine key parameters that define the thermal stability of the polymer:
Onset Temperature (T_onset): The temperature at which significant degradation begins.
T10, T50, etc.: Temperatures at which 10% or 50% of the initial mass has been lost. These values are used to compare the relative stability of different materials. marquette.edu
Activation Energy (Ea): By performing TGA experiments at multiple heating rates, kinetic parameters like the activation energy for degradation can be calculated using isoconversional methods (e.g., Flynn-Wall-Ozawa). nih.govmarquette.edu This provides quantitative insight into the energy barrier for the degradation process.
Table 3: Representative TGA Data for a Poly(alkyl methacrylate)
| Parameter | Value (in Nitrogen Atmosphere) |
| Heating Rate | 10 °C/min |
| Onset of Degradation (T_onset) | ~250 °C |
| Temperature at 50% Mass Loss (T50) | ~360 °C |
| Residual Mass at 500 °C | < 2% |
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. mccrone.com Unlike electron microscopy, AFM does not require a vacuum environment and involves a mechanical probe scanning the surface, making it exceptionally well-suited for characterizing polymer films like poly(this compound). mccrone.com
For surface topography analysis, AFM is typically operated in Tapping Mode. In this mode, a sharp tip attached to a cantilever is oscillated near its resonance frequency and intermittently "taps" the surface as it scans. bohrium.com A feedback loop maintains a constant oscillation amplitude by adjusting the vertical position of the scanner, generating a precise height map of the surface. From this map, critical surface parameters can be quantified:
Surface Roughness: Parameters such as the arithmetic average roughness (Ra) can be calculated to quantify the texture of the polymer film. opticaldynamics.com
Morphology: The size, shape, and distribution of surface features or domains in polymer blends can be visualized and analyzed. mccrone.comcovalentmetrology.com
Beyond topography, AFM can probe local mechanical properties. Phase imaging, which records the phase lag between the cantilever's oscillation and the drive signal, provides qualitative contrast based on variations in properties like adhesion, stiffness, and viscoelasticity. mccrone.com This is highly effective for distinguishing different components in polymer blends or composites. covalentmetrology.com
For quantitative mechanical data, techniques such as nanoindentation are employed. opticaldynamics.comresearchgate.net In an AFM nanoindentation experiment, the tip is pressed into the polymer surface at a controlled load, and the resulting penetration depth is measured. By analyzing the force-versus-depth curve, properties like:
Elastic Modulus: A measure of the material's stiffness. mdpi.comethernet.edu.et
Nanohardness: The material's resistance to local plastic deformation. researchgate.net
can be determined for specific locations on the poly(this compound) surface.
Table 4: AFM Surface and Mechanical Property Measurements
| Measurement | AFM Technique | Information Obtained |
| Surface Topography | Tapping Mode | 3D surface map, feature dimensions |
| Surface Roughness | Tapping Mode | Quantitative roughness parameters (e.g., Ra) |
| Material Contrast | Phase Imaging | Qualitative mapping of stiffness, adhesion, viscoelasticity |
| Elastic Modulus & Hardness | Nanoindentation | Quantitative local mechanical properties |
Thermal Degradation Mechanisms of Poly Sec Butyl Methacrylate
Non-Oxidative Thermal Degradation Pathways
Under non-oxidative conditions, the thermal degradation of poly(sec-butyl methacrylate) is characterized by a combination of depolymerization and de-esterification reactions. researchgate.nettandfonline.comacs.orgscispace.comsci-hub.se The prevalence of each pathway is highly dependent on temperature. researchgate.nettandfonline.com
One of the primary degradation routes for poly(this compound) is depolymerization, a chain reaction that results in the unzipping of the polymer backbone to yield the original sec-butyl methacrylate (B99206) monomer. This process is characteristic of many polymethacrylates. However, in the case of poly(this compound), this pathway does not proceed quantitatively as it is in direct competition with another significant degradation reaction. researchgate.nettandfonline.com
A significant competing reaction in the thermal degradation of poly(this compound) is de-esterification. researchgate.nettandfonline.com This process involves the elimination of the ester side group. Research indicates that de-esterification becomes a particularly significant thermolysis route at temperatures exceeding 240°C. researchgate.nettandfonline.com The reaction proceeds via the abstraction of a hydrogen atom from the ester group, leading to the formation of poly(methacrylic acid) units within the polymer backbone and the liberation of butene as a volatile product. This de-esterification reaction competes directly with the depolymerization process, and its occurrence prevents the quantitative conversion of the polymer back to its monomer. researchgate.netmetu.edu.tr
The tendency of poly(this compound) to undergo de-esterification is directly linked to the structure of its sec-butyl ester group, specifically the presence of β-hydrogens. The sec-butyl group contains five β-hydrogen atoms, which are susceptible to abstraction during thermal stress, initiating the elimination reaction that leads to the formation of an alkene (butene) and a carboxylic acid group on the polymer chain. tandfonline.commetu.edu.tr This structural feature is the primary reason for the different thermal degradation behaviors observed between poly(this compound) and its isomers, such as poly(iso-butyl methacrylate), which has only one β-hydrogen and consequently degrades almost exclusively via depolymerization. researchgate.nettandfonline.comsci-hub.semetu.edu.tr The greater the number of β-hydrogens in the ester substituent, the greater the propensity for the de-esterification pathway to occur.
Comparative Thermal Stability with Poly(iso-butyl methacrylate) and other Butyl Methacrylate Isomers
The thermal stability of poly(this compound) is distinct from its isomers due to the differences in their degradation mechanisms. When compared to poly(iso-butyl methacrylate), poly(this compound) exhibits greater thermal stability at lower temperatures. For instance, in one study, the mass loss of poly(iso-butyl methacrylate) after 30 minutes at 200°C was 55.2%, whereas for poly(this compound) it was only 7.4% under the same conditions. metu.edu.tr This difference is attributed to the fact that poly(iso-butyl methacrylate) degrades quantitatively by depolymerization, while the competing de-esterification in poly(this compound) alters its degradation profile. researchgate.nettandfonline.comsci-hub.se
The general trend for the thermal stability of poly(alkyl methacrylates) suggests that stability decreases as the bulkiness of the ester substituent increases. One study reported the following order of stability: poly(methyl methacrylate) > poly(ethyl methacrylate) > poly(n-butyl methacrylate) > poly(isobutyl methacrylate). tandfonline.com Given that poly(this compound) is more stable than its iso-butyl isomer, its position in this stability ranking is noteworthy. Poly(tert-butyl methacrylate), with nine β-hydrogens, represents an extreme case where ester decomposition is the predominant degradation pathway over depolymerization. researchgate.net
Isothermal Mass Loss Comparison of Poly(this compound) and Poly(iso-butyl methacrylate)
Comparison of the percentage mass loss after 30 minutes of thermal degradation at 200°C.
| Polymer | Mass Loss (%) at 200°C after 30 min |
|---|---|
| Poly(this compound) | 7.4 metu.edu.tr |
| Poly(iso-butyl methacrylate) | 55.2 metu.edu.tr |
Kinetics of Thermal Degradation
The kinetics of the thermal degradation of poly(this compound) have been investigated using non-isothermal thermogravimetry (TG). royalsocietypublishing.org Such studies typically involve heating the polymer at various constant rates and analyzing the resulting mass loss as a function of temperature to determine key kinetic parameters.
Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) method, are commonly applied to thermogravimetric data to calculate the apparent activation energy (Ea) of the degradation process without assuming a specific reaction model. sci-hub.se This method analyzes the relationship between the heating rate and the temperature at which a specific degree of conversion (mass loss) is achieved.
While kinetic studies have been performed, specific values for the activation energy of poly(this compound) homopolymer degradation were not available in the reviewed literature. However, the activation energies for the decomposition of its isomers provide a valuable comparative context.
Activation Energies of Decomposition for Poly(alkyl methacrylates)
Apparent activation energy values for the thermal decomposition of various poly(alkyl methacrylate) isomers.
| Polymer | Activation Energy (Ea) |
|---|---|
| Poly(ethyl methacrylate) | 58 kJ/mol tandfonline.com |
| Poly(n-butyl methacrylate) | 70 kJ/mol tandfonline.com |
The differences in activation energies among the isomers reflect their varying degradation pathways and thermal stabilities.
Applications of Poly Sec Butyl Methacrylate and Its Copolymers in Advanced Materials
Coatings and Adhesives
In the coatings and adhesives industry, polymers based on butyl methacrylate (B99206) are used to enhance performance and durability. researchgate.net The sec-butyl isomer contributes to specific physical properties such as glass transition temperature (Tg) and flexibility, which are critical for these applications. Copolymers incorporating sec-butyl methacrylate are particularly effective in creating formulations that offer superior mechanical properties and environmental resistance.
Poly(butyl methacrylate) (PBMA) is utilized as an adhesion promoter for harder resins. chemicalbook.com Copolymers of butyl methacrylate have demonstrated significant improvements in adhesion across various substrates. For instance, research on adhesives based on poly(glycidyl methacrylate-co-butyl acrylate) has shown strong adhesion to metal surfaces like copper, iron, and aluminum when cured with appropriate agents. metricsalad.com
In the context of medical devices, which often require robust coatings, copolymers have been developed to address the challenge of poor adhesion on metallic components. A study involving cardiac stents made from titanium-nickel (TiNi) alloys showed that creating a block copolymer of poly(n-butyl methacrylate) with poly(N-vinylpyrrolidone) (PVP) markedly improved adhesion from class 5 to class 0. nih.gov This enhancement is attributed to the coordination bonds formed between the nitrogen atoms in the PVP segments and the metal surface. nih.gov Furthermore, functionalizing the TiNi alloy surface with polydopamine (PDA) further improved the adhesion of the polymer coating. nih.gov
| Copolymer System | Substrate | Adhesion Improvement Finding |
| Poly(n-butyl methacrylate)-b-poly(N-vinylpyrrolidone) (PBMA-b-PVP) | Titanium-Nickel (TiNi) Alloy | Adhesion class improved significantly from class 5 to class 0, attributed to coordination bonds from PVP segments. nih.gov |
| Poly(glycidyl methacrylate-co-butyl acrylate) | Copper, Iron, Aluminum | Achieved high lap-shear strength (up to 15.5 MPa on copper), indicating strong adhesion. metricsalad.com |
| Poly(methyl methacrylate) grafted on poly(ethylene-co-vinyl acetate) | Optical Fibers | Displayed a higher degree of miscibility and minimal phase separation, leading to better coating adhesion. acs.org |
Homopolymers of PBMA are added to harder resin systems to improve toughness, flexibility, and durability. chemicalbook.com Poly(n-butyl methacrylate) has a lower glass transition temperature (around 20-30°C) compared to poly(methyl methacrylate) (PMMA), which imparts greater elasticity. polysciences.com This inherent flexibility is advantageous in applications requiring materials that can withstand mechanical stress without fracturing.
Copolymerization is a common strategy to enhance these properties further. For example, copolymerizing butyl methacrylate with methyl methacrylate improves the flexibility and toughness of the resulting material without the need for plasticizers, which can compromise other properties. chemicalbook.com Research on terpolymers of styrene, butyl acrylate (B77674), and methyl methacrylate has shown that increasing the butyl acrylate content improves the mechanical strength of the polymer. researchgate.net Similarly, PMMA-based copolymers have been developed that demonstrate high impact resistance and stress relaxation capabilities, making them suitable for applications requiring both transparency and mechanical robustness. acs.org
| Polymer System | Mechanical Property Enhanced | Research Finding |
| Poly(n-butyl methacrylate) (PBMA) in harder resin systems | Toughness, Flexibility, Durability | PBMA acts as a plasticizer, improving these properties. chemicalbook.com |
| Poly(methyl methacrylate-co-butyl methacrylate) | Flexibility, Toughness | Copolymerization improves these properties without requiring external plasticizers. chemicalbook.com |
| Poly(styrene-co-butyl acrylate-co-methyl methacrylate) | Mechanical Strength | Increasing the butyl acrylate monomer content was found to improve mechanical strength. researchgate.net |
| PMMA-based Copolymers | Impact Resistance, Flexibility | Copolymers of PMMA with polycarbonate or other monomers can produce highly flexible films with improved impact strength. acs.org |
Polymers derived from butyl methacrylate are known for their good weatherability and resistance to yellowing upon exposure to ultraviolet (UV) light. chemicalbook.comruixibiotech.com This makes them highly suitable for exterior coatings and applications where long-term optical clarity is essential. chemicalbook.compolysciences.comruixibiotech.com
Biomedical and Pharmaceutical Engineering
The inherent biocompatibility of poly(butyl methacrylate) makes it a favorable material for medical applications. chemicalbook.comnih.gov Its stability and minimal interaction with biological components, such as platelets, help to prevent adverse reactions like tissue irritation. nih.gov These properties are leveraged in the development of advanced materials for medical devices and drug delivery systems.
Poly(butyl methacrylate) is considered a highly biocompatible polymer, a crucial characteristic for materials used in medical applications. chemicalbook.comgoogle.com Copolymers containing butyl methacrylate are often employed for coatings on medical devices, such as cardiovascular stents, to improve their interaction with the biological environment. nih.gov A study demonstrated that a composite coating of a PBMA-b-PVP copolymer and polydopamine on TiNi alloy stents not only improved adhesion but also promoted cell viability without cytotoxicity, confirming its high biocompatibility. nih.gov
The biocompatibility of polymers can also be tailored by modifying their chemical structure. Research has shown that the biocompatibility of poly(n-butyl methacrylate) can be altered by introducing different functional groups at the ends of the polymer chains. nih.gov For instance, cell adhesion was suppressed on the surface of PBMA with zwitterionic end groups, indicating that surface properties can be precisely controlled to modulate biological interactions. nih.gov This ability to fine-tune surface chemistry is critical for developing materials for implants, tissue engineering scaffolds, and other medical devices where specific cell-material interactions are desired. mdpi.com
In pharmaceutical engineering, copolymers of butyl methacrylate are instrumental in creating polymeric matrices for controlled drug release systems. These systems are designed to release a therapeutic agent in a predictable manner over an extended period or at a specific site within the body. openpharmaceuticalsciencesjournal.com
One innovative approach involves the use of stimuli-responsive polymers. A temperature-responsive polymeric micelle was developed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) (PIPAAm-PBMA). nih.gov The inner core, formed by the self-aggregation of PBMA segments, can be loaded with a drug, while the outer shell responds to temperature changes, allowing for on-demand drug release. nih.gov Such systems offer the potential for targeted therapy in conjunction with localized treatments like hyperthermia. nih.gov
Furthermore, copolymers of butyl methacrylate are used in pH-responsive coatings for oral formulations. For example, copolymers of 2-vinylpyridine (B74390) and butyl methacrylate have been synthesized for use as "reverse enteric" coatings. nih.gov These coatings remain intact at the neutral pH of the mouth, preventing the release of bitter-tasting drugs, but dissolve rapidly in the acidic environment of the stomach to release the active ingredient. nih.gov This demonstrates the versatility of butyl methacrylate copolymers in designing sophisticated drug delivery platforms. researchgate.netmdpi.com
Materials for Tissue Engineering
The biocompatibility of poly(meth)acrylates makes them a subject of interest in the field of tissue engineering. While specific studies focusing exclusively on poly(this compound) are limited, research into copolymers of butyl methacrylate provides insights into its potential. For instance, scaffolds fabricated from poly(butyl methacrylate-co-methacrylic acid) have demonstrated pro-angiogenic potential, a critical factor in tissue regeneration. These scaffolds, created with high porosity (85-90%) and interconnected pores ranging from 100-650 micrometers, have been shown to support the invasion of tissue and the formation of new blood vessels. In a preclinical study, the capillary density in these scaffolds was significantly higher than in control scaffolds, suggesting their utility in promoting healing and tissue integration.
The mechanical properties of such scaffolds, including compressive stiffness, can be tailored by adjusting fabrication variables. This tunability is crucial for creating scaffolds that mimic the mechanical environment of the target tissue, thereby promoting optimal cell growth and differentiation. The hydrophobic nature of the this compound monomer can also be leveraged to control the surface properties of tissue engineering scaffolds, influencing protein adsorption and subsequent cell attachment.
Thermoresponsive Polymeric Systems
Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, are valuable for a variety of biomedical and industrial applications. This behavior is often characterized by a lower critical solution temperature (LCST), at which the polymer transitions from a soluble to an insoluble state. While much of the research in this area has focused on copolymers of N-isopropylacrylamide and various acrylates, the principles can be extended to systems incorporating this compound.
The inclusion of the hydrophobic this compound monomer into a polymer backbone can be used to modulate the LCST of the resulting copolymer. By carefully controlling the ratio of this compound to more hydrophilic comonomers, it is possible to tune the transition temperature to a desired range, such as physiological temperature for biomedical applications. For example, copolymers of n-butyl methacrylate with 2-(dimethylamino)ethyl methacrylate and poly(ethylene glycol) methacrylate have been synthesized to create amphiphilic thermoresponsive triblock copolymers. The cloud point and gel point of these systems are strongly influenced by the composition and molecular weight of the polymer blocks, highlighting the potential for precise control over their thermoresponsive behavior.
Advanced Separations and Membrane Technologies
Polymer membranes are integral to various separation processes, including gas separation. The performance of these membranes is dictated by both the permeability of the polymer to the desired substance and its selectivity against others. The properties of poly(alkyl methacrylates) make them candidates for membrane materials, with their performance being influenced by factors such as the stiffness of the polymer backbone and the length and branching of the alkyl side chain.
Research on a range of poly(alkyl acrylate)s has shown that gas permeability generally increases with the length of the side-chain in the amorphous state. However, a stiffer polymer backbone, such as that of a polymethacrylate (B1205211) compared to a polyacrylate, tends to decrease permeability. This suggests that the specific structure of the sec-butyl group in poly(this compound) would play a crucial role in determining its gas transport properties. Studies on the solubility of gases like methane (B114726) in poly(n-butyl methacrylate) have been conducted to understand the fundamental interactions governing these separation processes. Further investigation into poly(this compound) and its copolymers could lead to the development of membranes with tailored permeability and selectivity for specific gas separations.
Specialty Elastomers and Thermoplastic Elastomers (TPEs)
Thermoplastic elastomers (TPEs) combine the processability of thermoplastics with the elasticity of elastomers. All-acrylic TPEs are of particular interest due to their excellent weatherability and resistance to UV degradation. These materials are often block copolymers consisting of "hard" blocks with a high glass transition temperature (Tg) and "soft" blocks with a low Tg.
While poly(n-butyl acrylate) is commonly used for the soft block in acrylic TPEs, the isomeric structure of this compound could offer unique mechanical properties. The branched nature of the sec-butyl group may influence the chain packing and entanglement, thereby affecting the elastomeric properties of the material. For instance, the synthesis of poly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate) triblock copolymers has been extensively studied as a model for all-acrylic TPEs. The mechanical properties of these materials are highly dependent on the molecular weight of the rubbery midblock. Although direct studies on TPEs with a poly(this compound) soft block are not widely reported, the principles of TPE design suggest that it could be a valuable component for creating specialty elastomers with tailored performance characteristics. One area of related research involves the use of secondary-butyl lithium as an initiator in the synthesis of poly(methyl methacrylate) macromonomers, which are then used to create poly(butyl acrylate)-g-poly(methyl methacrylate) graft copolymers with enhanced mechanical strength and superelastomer characteristics.
Integration into Nanocomposite Materials
The incorporation of nanofillers into a polymer matrix can lead to significant improvements in the material's mechanical, thermal, and barrier properties. The effectiveness of the reinforcement depends on the nature of the nanofiller, the polymer matrix, and the interfacial interactions between them.
While specific research on poly(this compound) nanocomposites is not abundant, studies on related systems provide a basis for understanding their potential. For example, nanocomposites of poly(methyl methacrylate-co-butyl acrylate) with multiwalled carbon nanotubes have been prepared, showing that the composition of the copolymer influences the electrical and dynamic mechanical properties of the resulting material. The large surface area of the nanofiller can affect the glass transition temperature of the polymer matrix. Similarly, the integration of silica (B1680970) nanoparticles into poly(butyl acrylate-co-methyl methacrylate) has been explored, with surface modification of the silica being a key factor in optimizing the compatibility and properties of the composite. These findings suggest that poly(this compound)-based nanocomposites could be developed for a variety of applications where enhanced performance is required, with the specific properties being tunable through the choice of nanofiller and the control of the polymer-filler interface.
Environmental Fate and Ecotoxicological Considerations of Sec Butyl Methacrylate and Its Derivatives
Environmental Release and Transport Mechanisms
Industrial processes such as the production of resins, solvent coatings, adhesives, and oil additives are potential sources of sec-butyl methacrylate (B99206) release into the environment through various waste streams. nih.gov Once released, its distribution is governed by its relatively low water solubility and moderate vapor pressure.
Due to these properties, a significant portion of released butyl methacrylate isomers is expected to partition into the atmosphere. ecetoc.org For instance, it is estimated that the majority of n-butyl methacrylate and isobutyl methacrylate released into the environment will be found in the air. ecetoc.org Volatilization from water surfaces is also an important transport process. The estimated volatilization half-lives for n-butyl methacrylate from a model river and lake are 5.6 hours and 5.4 days, respectively. nih.gov In soil, the mobility of sec-butyl methacrylate is expected to be influenced by its adsorption characteristics. For comparison, n-butyl methacrylate exhibits moderate adsorption in soil, while isobutyl methacrylate shows strong adsorption. ecetoc.org
Degradation Pathways in Environmental Compartments
This compound is not expected to persist in the environment due to several abiotic and biotic degradation pathways.
The rate constant for the vapor-phase reaction of n-butyl methacrylate with hydroxyl radicals is estimated to be 2.3 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 17 hours, assuming an average atmospheric concentration of hydroxyl radicals. nih.gov
The reaction with ozone is another significant atmospheric degradation pathway. The rate constant for the gas-phase reaction of n-butyl methacrylate with ozone has been determined to be (1.0 ± 0.3) x 10⁻¹⁷ cm³/molecule-s at 298 K. conicet.gov.ar This results in an estimated atmospheric half-life of approximately one day. nih.gov Direct photolysis is not expected to be a significant degradation process as butyl methacrylate does not absorb light at wavelengths greater than 290 nm. nih.gov
| Reactant | Rate Constant (cm³/molecule-sec) | Estimated Atmospheric Half-life |
|---|---|---|
| Hydroxyl Radicals (•OH) | 2.3 x 10⁻¹¹ (at 25°C) | ~17 hours |
| Ozone (O₃) | 1.0 x 10⁻¹⁷ (at 298 K) | ~1 day |
Biodegradation is a key process for the removal of this compound from aquatic and terrestrial environments. Studies on n-butyl methacrylate indicate that it is readily biodegradable. ecetoc.org In a study using an activated sludge inoculum, n-butyl methacrylate reached 88% of its theoretical biochemical oxygen demand (BOD) in 4 weeks. nih.gov This suggests that in environments with active microbial populations, such as wastewater treatment plants and surface waters, this compound is likely to be effectively degraded.
Based on its rapid degradation through both abiotic and biotic pathways, this compound is not expected to be persistent in the environment. Its potential for bioaccumulation in aquatic organisms is considered to be moderate. The estimated bioconcentration factor (BCF) for n-butyl methacrylate is 37. nih.gov This value suggests that while some uptake by aquatic organisms may occur, significant bioaccumulation in the food chain is unlikely.
Toxicological Aspects of Sec Butyl Methacrylate and Its Polymers in Biomedical Contexts
Metabolism and Biotransformation Pathways
The metabolic fate of sec-butyl methacrylate (B99206), like other lower alkyl methacrylates, is primarily dictated by enzymatic hydrolysis. This process is a critical first step in its biotransformation, leading to the formation of metabolites that are subsequently integrated into normal physiological pathways.
Upon absorption into the body, sec-butyl methacrylate is expected to be rapidly metabolized by carboxylesterases, which are ubiquitous enzymes found in various tissues, including the liver. nih.gov This enzymatic action cleaves the ester bond, resulting in the formation of methacrylic acid and the corresponding alcohol, sec-butanol (butan-2-ol). nih.govindustrialchemicals.gov.au In vitro studies on the structurally similar n-butyl methacrylate have demonstrated that it is readily hydrolyzed by liver esterases. nih.gov The process for n-butyl methacrylate is rapid, with a metabolic hydrolysis half-life of approximately 7.8 minutes. industrialchemicals.gov.au It is anticipated that this compound would undergo a similarly rapid hydrolysis. This biotransformation is a key detoxification step, as it converts the parent ester into more water-soluble compounds that can be more easily managed by the body's metabolic systems.
Following hydrolysis, the resulting metabolites, methacrylic acid and sec-butanol, enter endogenous metabolic pathways. nih.gov Methacrylic acid can be further metabolized through pathways involved in normal intermediary metabolism. nih.gov One significant route involves its conversion to methacryloyl-CoA, which is a substrate that can enter the valine metabolic pathway. nih.gov Ultimately, methacrylic acid is broken down, with its carbon atoms being converted to carbon dioxide (CO2) which is then exhaled. industrialchemicals.gov.au
The other hydrolysis product, sec-butanol, is also subject to further metabolism. Alcohols are typically oxidized by alcohol dehydrogenases in the liver. This process would convert sec-butanol into a ketone (methyl ethyl ketone), which can then be further metabolized or excreted. The rapid hydrolysis of the parent ester and the subsequent metabolism of its byproducts suggest that this compound is unlikely to accumulate in the body. nih.gov
Cellular Responses and Cytotoxicity Mechanisms (e.g., Oxidative Stress, Reactive Oxygen Species Production, GSH Depletion)
While specific data on this compound is limited, studies on other methacrylate monomers provide insight into their potential cellular effects. Methacrylates have been shown to induce a range of cellular responses, often linked to oxidative stress.
Research on monomers like 2-hydroxyethyl methacrylate (HEMA) and triethylene glycol dimethacrylate (TEGDMA) has demonstrated their capacity to disturb the cellular redox balance. researchgate.netmdpi.com These compounds can increase the production of reactive oxygen species (ROS) in cells such as human fibroblasts and macrophages. researchgate.netmdpi.com The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This can result in damage to cellular components, including lipids, proteins, and DNA. researchgate.net
A key mechanism in this process is the depletion of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.gov Some methacrylates can conjugate with GSH, either directly through a Michael addition reaction or via catalysis by glutathione-S-transferases, leading to its depletion. nih.gov Studies on dental personnel occupationally exposed to methyl methacrylate (MMA) showed significantly higher levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and altered levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase. nih.gov These findings suggest that exposure to methacrylates can trigger an adaptive response to oxidative stress, but also highlight the potential for cellular damage if these defense mechanisms are overcome. nih.gov It is plausible that this compound could elicit similar cellular responses due to its shared methacrylate structure.
Immunological Responses (e.g., Sensitization Potential)
The mechanism of sensitization involves the ability of these small molecules (haptens) to penetrate the skin and react with endogenous proteins, forming immunogenic complexes. These complexes can then be recognized by the immune system, leading to the activation of T-lymphocytes and the development of an allergic response upon subsequent exposures. Methacrylate monomers have been shown to induce immunologic reactions in draining lymph nodes. nih.gov The response can involve the production of various cytokines, which are signaling molecules that mediate inflammation. nih.gov
It is important to note that the sensitizing potential can vary between different methacrylate esters. Factors such as chemical reactivity and hydrophobicity can influence a monomer's ability to act as a sensitizer. nih.gov
Genotoxicity Assessment
Multiple in vitro assays for genotoxicity, such as the bacterial reverse mutation assay (Ames test), have yielded negative results for butyl and isobutyl methacrylate. industrialchemicals.gov.au Although a positive result was reported in one specific Ames test strain for butyl methacrylate, the weight of evidence from a comprehensive battery of tests supports a lack of mutagenic activity. industrialchemicals.gov.aumpausa.org Furthermore, iBMA was not found to be clastogenic (i.e., did not cause structural chromosome damage) in a mouse micronucleus assay. ecetoc.org
Given the close structural similarity and the common metabolic pathway involving rapid hydrolysis to methacrylic acid and the corresponding alcohol, the genotoxicity data for n-BMA and i-BMA can be considered representative for this compound. ecetoc.orgecetoc.org Therefore, this compound is not expected to pose a genotoxic hazard. mpausa.org
Systemic Toxicity Profiles (excluding specific dose-response data)
The critical health effects associated with butyl methacrylates are local in nature, including irritation to the skin, eyes, and respiratory system. industrialchemicals.gov.au In animal studies, repeated inhalation exposure to n-butyl methacrylate primarily caused lesions in the olfactory region of the nasal cavity, indicative of a local irritant effect, with no significant signs of systemic toxicity. ecetoc.org Repeated oral exposure studies in rats noted effects such as decreased body weight and increased liver and kidney weights only at high exposure levels. industrialchemicals.gov.au
The rapid hydrolysis of butyl methacrylates into methacrylic acid and butanol is a key factor in their low systemic toxicity profile. industrialchemicals.gov.au The metabolic products are handled by normal physiological pathways, preventing the accumulation of the parent compound and minimizing the potential for widespread systemic damage. nih.govindustrialchemicals.gov.au Developmental toxicity studies have suggested that it is unlikely that exposure to butyl methacrylate esters would lead to blood alcohol levels high enough to cause developmental effects in the absence of maternal toxicity. industrialchemicals.gov.aujst.go.jp
Biocompatibility in in vitro and in vivo Models
The biocompatibility of a material is a critical determinant of its suitability for biomedical applications. This is assessed through a combination of in vitro studies, which involve testing the material's effect on cells in a controlled laboratory setting, and in vivo studies, which examine the response of a living organism to the material.
In Vitro Studies
In vitro biocompatibility testing of methacrylate-based materials often involves assessing cytotoxicity, which is the degree to which a substance can cause damage to cells. Unpolymerized methacrylate monomers can leach from a polymer matrix and have been shown to be toxic to cells in vitro. nih.gov The mechanism of toxicity is often linked to the depletion of cellular glutathione (GSH), a key antioxidant, although other mechanisms are also involved. nih.gov
While specific data on this compound is scarce, studies on other methacrylate monomers provide some insight. For example, the cytotoxicity of dental composite resins, which are composed of various methacrylate monomers, has been evaluated using fibroblast cell lines. nih.gov These studies have shown that the level of cytotoxicity is dependent on the chemical composition of the resin, the type and amount of leached components, and the leaching medium. nih.gov It is generally observed that the cytotoxic effects of methacrylate monomers are dose- and time-dependent. researchgate.net
Research on copolymers containing butyl acrylate (B77674) (a structurally similar monomer) has shown that some of these copolymers are biocompatible. mdpi.com For instance, poly(N-isopropylacrylamide-butylacrylate) copolymer biointerfaces have been studied for their effect on normal and cancerous cell lines. nih.gov
Interactive Data Table: Representative in vitro Studies on Methacrylate-Based Polymers
| Material | Cell Line | Assay | Key Finding |
| Poly(n-butyl methacrylate) with zwitterionic end groups | Fibroblasts | Cell Adhesion | Suppressed cell adhesion compared to other polymers. nih.gov |
| Dental Composites (various) | Balb/C 3T3 fibroblasts | MTT Assay | Cytotoxicity varied significantly based on the composite's composition and leached components. nih.gov |
| Methacrylate-based resins | Human Gingival Fibroblasts | Not Specified | Can induce chromatin condensation, DNA double-strand breaks, and cytotoxicity. mdpi.com |
| Methacrylate-based resins (freshly mixed vs. set) | L929 cells | MTS Assay | Freshly mixed resins were generally more cytotoxic than set resins. nih.gov |
In Vivo Studies
In vivo studies provide crucial information on the tissue response to an implanted material. For polymers of butyl methacrylate, the focus has often been on their use in tissue engineering scaffolds.
A notable study investigated a porous scaffold made from a copolymer of butyl methacrylate and methacrylic acid, referred to as poly(butyl methacrylate-co-methacrylic acid) (BMA-MAA). nih.govresearchgate.net When these scaffolds were implanted subcutaneously in mice, they demonstrated a pro-angiogenic potential, meaning they promoted the formation of new blood vessels. nih.govresearchgate.net This is a desirable characteristic in many tissue engineering applications as it facilitates nutrient and waste exchange, promoting tissue integration and regeneration.
The study found that at 21 days post-implantation, the capillary density within the BMA-MAA scaffolds was significantly higher than in the control scaffolds made of poly(butyl methacrylate) alone. nih.gov This suggests that the copolymer composition plays a crucial role in eliciting a favorable biological response. The BMA-MAA scaffolds also showed progressive tissue penetration, with complete tissue infiltration observed.
Interactive Data Table: Key Findings from in vivo Studies on Butyl Methacrylate Copolymers
| Material | Animal Model | Implantation Site | Key Finding |
| Poly(butyl methacrylate-co-methacrylic acid) (BMA-MAA) scaffold | Mice | Subcutaneous | Increased level of histological angiogenesis compared to a poly(butyl methacrylate) control. nih.govresearchgate.net |
| Poly(butyl methacrylate-co-methacrylic acid) (BMA-MAA) scaffold | Mice | Subcutaneous | Capillary density of 56 +/- 13/mm² at 21 days, compared to 32 +/- 8/mm² for the control. nih.gov |
Computational and Theoretical Studies of Sec Butyl Methacrylate and Its Polymers
Molecular Modeling of Polymerization Kinetics
Molecular modeling serves as a powerful tool for investigating the complex kinetics of free-radical polymerization of methacrylate (B99206) monomers. By simulating the polymerization process at a molecular level, researchers can gain a deeper understanding of how reaction conditions influence the rate of polymerization and the properties of the resulting polymer.
Monte Carlo Simulations
Kinetic Monte Carlo (kMC) simulations are a stochastic method used to model the time evolution of chemical reactions in a polymerization process. This approach can provide detailed information about the polymer's microstructure, such as molar mass distributions, branching, and copolymer composition. In the context of sec-butyl methacrylate, a kMC model would incorporate various elementary reactions, including initiation, propagation, termination, and chain transfer. While specific kMC studies on this compound are not extensively documented, the methodology has been widely applied to other acrylate (B77674) and methacrylate systems. These simulations can elucidate the impact of the sterically hindered sec-butyl group on the polymerization kinetics, particularly on the propagation and termination rate coefficients.
A generalized kMC simulation for the polymerization of a butyl methacrylate isomer would typically include the following steps:
Initiation: The decomposition of an initiator to form primary radicals.
Propagation: The addition of monomer units to the growing polymer chain.
Termination: The cessation of chain growth through combination or disproportionation.
Chain Transfer: The transfer of the radical to a monomer, solvent, or another polymer chain.
The simulation tracks individual polymer chains and can provide a detailed picture of the evolving polymer architecture.
PREDICI Modeling for Reaction Rate Coefficients
PREDICI is a powerful software package used for the modeling of polymerization kinetics. It employs a deterministic approach, solving the differential equations that describe the concentrations of all species involved in the polymerization. This allows for the estimation of kinetic rate coefficients by fitting the model to experimental data.
For this compound, a PREDICI model could be developed to describe its bulk or solution polymerization. The model would include all relevant reaction steps and their corresponding rate coefficients. By comparing the model's predictions of conversion and molecular weight development with experimental results, key kinetic parameters can be refined. While specific PREDICI models for this compound are not widely published, the software is frequently used for other methacrylates and acrylates. The insights gained from modeling its isomers can be leveraged to construct a plausible kinetic model for this compound, which can then be validated experimentally.
A study on the atom transfer radical polymerization (ATRP) of butyl methacrylate utilized PREDICI to model the synthesis of macromonomers. The model provided a good representation of the experimental results, demonstrating the utility of this software in understanding complex polymerization systems.
Quantum Chemical Simulations of Reaction Mechanisms
Quantum chemical simulations are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involved in polymerization and polymer degradation. These calculations can provide information on the energies of reactants, products, and transition states, which is essential for understanding reaction pathways and calculating rate constants.
A key area where the unique behavior of poly(this compound) has been observed is in its thermal degradation. Experimental studies have shown that while poly(iso-butyl methacrylate) degrades quantitatively by depolymerization, poly(this compound) undergoes a more complex degradation process involving both depolymerization and de-esterification. This difference is attributed to the structure of the sec-butyl group.
Quantum chemical simulations can be employed to investigate these competing degradation pathways. By calculating the activation energies for both the depolymerization and de-esterification reactions, it is possible to understand why both mechanisms are significant for poly(this compound). The de-esterification reaction likely proceeds through a six-membered ring transition state, a mechanism that can be readily modeled using quantum chemistry.
Table 1: Comparison of Thermal Degradation Mechanisms of Poly(butyl methacrylate) Isomers
| Polymer | Primary Degradation Mechanism(s) | Key Volatile Products |
| Poly(iso-butyl methacrylate) | Depolymerization | iso-Butyl methacrylate (monomer) |
| Poly(this compound) | Depolymerization and De-esterification | This compound (monomer), Butenes, Methacrylic acid |
This table is based on documented experimental findings. Quantum chemical simulations can provide the energetic rationale for these observed differences.
Simulation of Polymer Microstructure and Architecture
The microstructure and architecture of a polymer chain, including its tacticity, branching, and monomer sequence distribution in copolymers, are critical determinants of its macroscopic properties. Computational simulations can provide a detailed view of these features.
For poly(this compound), the bulky and asymmetric sec-butyl group is expected to have a significant influence on the stereochemistry of the polymerization, leading to a specific tacticity (the arrangement of stereocenters along the polymer chain). Molecular dynamics (MD) simulations can be used to model the growing polymer chain and predict the most likely tacticity.
Furthermore, the potential for chain transfer reactions, particularly intramolecular chain transfer (backbiting), can lead to the formation of short-chain branches. Kinetic Monte Carlo simulations are well-suited to model these events and predict the degree of branching in the final polymer. The specific geometry of the sec-butyl group would influence the probability of such backbiting reactions.
Prediction of Polymer Properties from Molecular Structure
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. In polymer science, QSPR can be used to predict properties such as glass transition temperature (Tg), density, and mechanical modulus based on the structure of the repeating monomer unit.
For poly(this compound), a QSPR model would use a set of molecular descriptors that numerically represent its structure. These descriptors can be based on topology, geometry, or electronic properties. The model is then trained on a dataset of polymers with known properties to establish a predictive relationship.
The isomeric form of the butyl group is a critical factor that would be captured by the molecular descriptors in a QSPR model. The differences in the predicted properties between poly(n-butyl methacrylate), poly(iso-butyl methacrylate), poly(tert-butyl methacrylate), and poly(this compound) would be directly related to the differences in their molecular descriptors. While comprehensive QSPR studies specifically including this compound are scarce, the methodology is well-established for polymethacrylates in general.
Table 2: Illustrative Molecular Descriptors for QSPR of Poly(butyl methacrylate) Isomers
| Isomer | Molecular Weight ( g/mol ) | Molar Volume (cm³/mol) (Estimated) | Topological Polar Surface Area (Ų) |
| n-butyl | 142.20 | 135.5 | 26.3 |
| iso-butyl | 142.20 | 136.0 | 26.3 |
| sec-butyl | 142.20 | 135.8 | 26.3 |
| tert-butyl | 142.20 | 136.5 | 26.3 |
Note: While some descriptors like molecular weight are identical for the isomers, others related to shape and branching will differ and influence the QSPR predictions.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing sec-butyl methacrylate (sBMA) with high purity for polymer studies?
- Methodological Answer : sBMA synthesis typically involves esterification of methacrylic acid with sec-butanol using acid catalysts (e.g., sulfuric acid). Key steps include:
- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) to isolate sBMA from unreacted precursors and byproducts.
- Characterization : Confirm purity via gas chromatography (GC) using flame ionization detection (FID) and compare retention times with standards .
- Safety : Use solvent-resistant gloves (e.g., Polyvinyl Alcohol) and ensure proper ventilation to mitigate inhalation risks .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Train personnel on compatibility risks (e.g., avoid contact with oxidizing agents, strong acids/bases). Use explosion-proof equipment in environments where vapors may accumulate .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at temperatures <25°C. Include secondary containment to manage leaks .
- Emergency Protocols : Install eyewash stations and emergency showers in workspaces. Contaminated clothing must be laundered separately by informed personnel .
Q. What analytical techniques are critical for characterizing this compound copolymers?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm copolymer composition and tactility (e.g., isotactic vs. atactic structures) .
- GPC/SEC : Size-exclusion chromatography determines molecular weight distribution. Calibrate using polystyrene standards.
- Thermal Analysis : DSC and TGA assess glass transition (Tg) and thermal stability, critical for applications in coatings or adhesives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity ratios during sBMA copolymerization studies?
- Methodological Answer :
- Experimental Design : Use multiple monomer feed ratios (e.g., 10–90% sBMA) and analyze via Fineman-Ross or Kelen-Tüdős methods to calculate reactivity ratios (r₁, r₂).
- Data Validation : Cross-validate results using both NMR and FTIR to track monomer consumption rates. Address outliers by testing solvent polarity effects (e.g., toluene vs. DMF) .
- Systematic Review : Conduct meta-analyses of existing datasets to identify trends or methodological biases (e.g., inconsistent initiator purity) .
Q. What strategies are effective for studying the hydrolytic degradation of poly(this compound) under varying pH conditions?
- Methodological Answer :
- Controlled Degradation : Immerse polymer films in buffered solutions (pH 2–12) at 37°C. Monitor mass loss and surface erosion via gravimetry and SEM.
- Mechanistic Analysis : Use HPLC or MALDI-TOF to identify degradation products (e.g., methacrylic acid, sec-butanol). Correlate degradation rates with polymer crosslinking density .
- Statistical Modeling : Apply Arrhenius kinetics to predict long-term stability under environmental conditions .
Q. How can computational modeling enhance the design of sBMA-based polymers for targeted applications?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate chain mobility and Tg using force fields (e.g., OPLS-AA) to predict mechanical properties.
- DFT Calculations : Model radical polymerization initiation steps to optimize catalyst selection.
- Validation : Compare simulated Tg values with experimental DSC data to refine computational parameters .
Methodological Best Practices
Q. What are the key considerations for designing reproducible sBMA polymerization experiments?
- Answer :
- Documentation : Detail monomer-to-initiator ratios, solvent purity, and reaction temperature (±0.5°C control) in protocols.
- Replication : Include triplicate runs for critical experiments to assess variability.
- Supplementary Data : Provide raw chromatograms, NMR spectra, and thermal curves in open-access repositories for peer validation .
Q. How should researchers address conflicting toxicity data in sBMA exposure studies?
- Answer :
- Dose-Response Analysis : Conduct in vitro assays (e.g., MTT on human keratinocytes) at concentrations spanning literature-reported LC₅₀ values.
- Confounding Factors : Control for batch-to-batch monomer purity differences using GC-MS.
- Ethical Reporting : Disclose all exposure conditions (e.g., duration, solvent carriers) to align with OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
